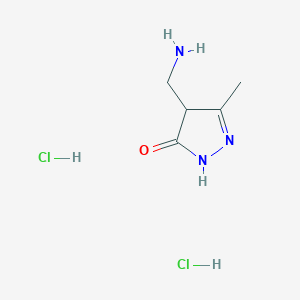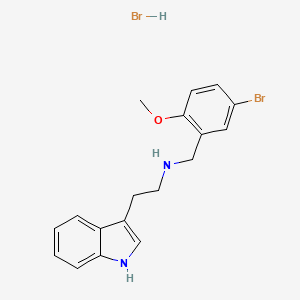![molecular formula C16H24ClNO2 B3107329 2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride CAS No. 1609407-43-3](/img/structure/B3107329.png)
2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride
説明
“2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 1609407-43-3 . It has a molecular weight of 297.82 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for “this compound” is1S/C16H23NO2.ClH/c18-14-15-8-2-3-9-16 (15)19-13-7-6-12-17-10-4-1-5-11-17;/h2-3,8-9,14H,1,4-7,10-13H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 297.82 . It is stored at room temperature .科学的研究の応用
Synthesis and Fungicidal Activity
The compound is used in the synthesis of derivatives with pesticidal activity. In a study, the condensation of benzaldehyde with acetoacetic ester in the presence of AcONH4, followed by treatment with hydrochloric acid, produced a derivative in the form of hydrochloride, which was investigated for its fungicidal properties (Mandal et al., 1991).
Catalytic Applications
2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride is used as a catalyst in chemical synthesis. For instance, in the preparation of dihydropyridine derivatives, which have applications as pharmaceuticals, particularly as calcium channel blockers. This use demonstrates the compound's role in facilitating reactions that produce medically significant compounds (Perozo-Rondón et al., 2006).
Organic Chemistry and Polymer Synthesis
The compound has applications in the field of organic chemistry, particularly in the synthesis of various organic compounds. For instance, it's used in the synthesis of copolymers of styrene, demonstrating its utility in creating materials with specific chemical properties (Kharas et al., 2013).
Chemical Intermediate for Pharmaceutical Synthesis
It serves as a key intermediate in the synthesis of pharmaceutical compounds. For example, it has been used in the synthesis of (S)-(+)-3-methyl-[2-(1-piperidinyl)phenyl]butylamine, an intermediate for insulin-promoting secretion agents (Xian, 2012).
Antimicrobial Applications
The compound is explored for its antimicrobial activities. In one study, a derivative was synthesized and screened for microbial activities, demonstrating potential in the development of new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
Safety and Hazards
特性
IUPAC Name |
2-(4-piperidin-1-ylbutoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c18-14-15-8-2-3-9-16(15)19-13-7-6-12-17-10-4-1-5-11-17;/h2-3,8-9,14H,1,4-7,10-13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEJQSMYESXNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=CC=C2C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride](/img/structure/B3107266.png)
![[3-(2,4-Dimethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B3107267.png)

![[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3107282.png)
![1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/structure/B3107293.png)



![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide](/img/structure/B3107336.png)


